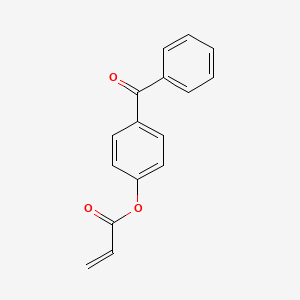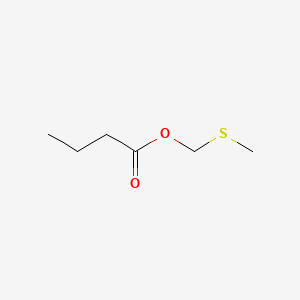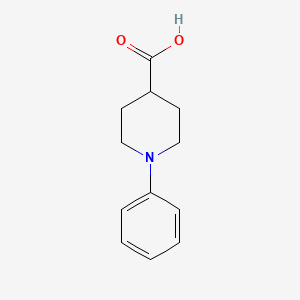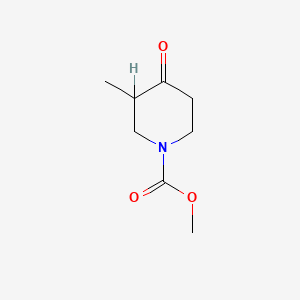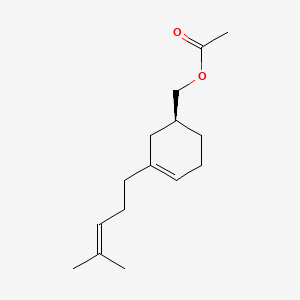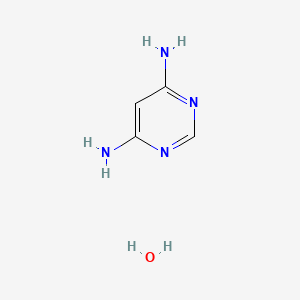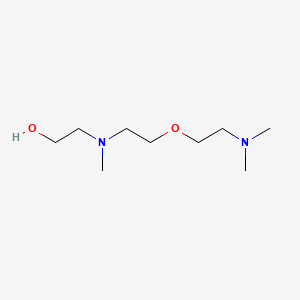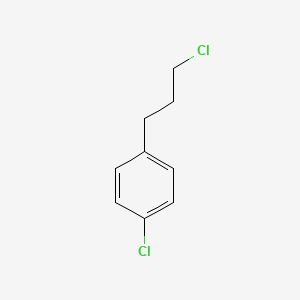
(3,5-diformylphenyl)boronic Acid
Overview
Description
(3,5-diformylphenyl)boronic Acid, with the chemical formula C8H7BO4 and a molecular weight of 177.95 g/mol, is a compound characterized by the presence of two aldehyde groups and one boronic acid group positioned meta to each other on a benzene ring . This unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Mechanism of Action
Target of Action
3,5-Diformylphenylboronic acid primarily targets carbohydrates on the cell surface . The compound forms a boronic ester with these carbohydrates, enabling efficient cell capture .
Mode of Action
The interaction between 3,5-Diformylphenylboronic acid and its targets involves the formation of a boronic ester. This occurs between the phenylboronic acid of the compound and the carbohydrates present on the cell surface . This interaction enables efficient cell capture at pH 6.8 .
Biochemical Pathways
The primary biochemical pathway affected by 3,5-Diformylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound’s role in this pathway contributes to its wide application in various chemical reactions .
Pharmacokinetics
The compound is known to be relatively stable and can dissolve in water, ethanol, and other organic solvents .
Result of Action
The molecular and cellular effects of 3,5-Diformylphenylboronic acid’s action primarily involve the capture and release of cells. The compound’s interaction with carbohydrates on the cell surface allows for efficient cell capture at pH 6.8 and cell detachment at pH 7.8 with a glucose concentration of 70 mM .
Action Environment
The action, efficacy, and stability of 3,5-Diformylphenylboronic acid can be influenced by environmental factors such as pH and glucose concentration . For instance, the compound’s ability to capture and release cells is optimized at pH 6.8 and 7.8, respectively .
Biochemical Analysis
Biochemical Properties
3,5-Diformylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of dynamic covalent hydrogels. These hydrogels are used for triggered cell capture and release, where the boronic ester formation between phenylboronic acid and carbohydrates on the cell surface enables efficient cell capture at pH 6.8 and cell detachment at pH 7.8 with a glucose concentration of 70 mM . Additionally, 3,5-Diformylphenylboronic acid is involved in oxime click reactions, which are known for their high yield and biocompatibility .
Cellular Effects
3,5-Diformylphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been used in the development of self-healing materials and drug delivery systems, demonstrating its ability to interact with cell surface carbohydrates and facilitate cell capture and release . These interactions can impact cell function by modulating cell signaling pathways and altering gene expression patterns.
Molecular Mechanism
At the molecular level, 3,5-Diformylphenylboronic acid exerts its effects through the formation of boronic esters and oxime bonds. The compound’s aldehyde and boronic acid functional groups enable it to participate in highly efficient oxime click reactions, which are reversible and biocompatible . These reactions facilitate the formation of dynamic covalent bonds with biomolecules, leading to changes in enzyme activity, protein interactions, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Diformylphenylboronic acid can change over time due to its stability and degradation properties. The compound has been shown to form stable hydrogels that can capture and release cells efficiently over time
Dosage Effects in Animal Models
The effects of 3,5-Diformylphenylboronic acid vary with different dosages in animal models. Studies have shown that the compound can be used in drug delivery systems, where its dosage must be carefully controlled to avoid toxic or adverse effects . High doses of the compound may lead to toxicity, while lower doses can be effective in achieving the desired biochemical effects.
Metabolic Pathways
3,5-Diformylphenylboronic acid is involved in metabolic pathways that include the formation of boronic esters and oxime bonds. These pathways involve interactions with enzymes and cofactors that facilitate the formation and breakdown of these bonds
Transport and Distribution
Within cells and tissues, 3,5-Diformylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form dynamic covalent bonds with cell surface carbohydrates plays a crucial role in its transport and distribution.
Subcellular Localization
3,5-Diformylphenylboronic acid’s subcellular localization is influenced by its functional groups and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These interactions can affect the compound’s activity and function within the cell.
Preparation Methods
The synthesis of (3,5-diformylphenyl)boronic Acid typically involves the reaction of 3,5-dibromobenzaldehyde with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed Suzuki coupling reactions, which facilitate the formation of the boronic acid functional group . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
(3,5-diformylphenyl)boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki coupling reactions with halides to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as THF or DMF. Major products formed from these reactions include substituted phenylboronic acids, alcohols, and carboxylic acids.
Scientific Research Applications
(3,5-diformylphenyl)boronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of dynamic covalent hydrogels for cell capture and release.
Medicine: It finds applications in drug delivery systems due to its biocompatibility and ability to form reversible covalent bonds.
Comparison with Similar Compounds
(3,5-diformylphenyl)boronic Acid can be compared with other similar compounds such as:
3,5-Dimethoxyphenylboronic acid: This compound has methoxy groups instead of aldehyde groups, which affects its reactivity and applications.
3,5-Dicarboxybenzeneboronic acid: This compound has carboxylic acid groups instead of aldehyde groups, making it more suitable for different types of chemical reactions.
The uniqueness of this compound lies in its dual functionality, with both aldehyde and boronic acid groups, allowing it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
(3,5-diformylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFBPKDFVPXQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C=O)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400454 | |
| Record name | 3,5-Diformylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-62-2 | |
| Record name | 3,5-Diformylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-diformylphenylboronic acid contribute to the formation of complex structures like dendrimers?
A1: 3,5-Diformylphenylboronic acid acts as a building block for constructing complex molecular architectures due to its unique structure. [, ] The boronic acid moiety can form reversible covalent bonds with diols, such as 3,4-dihydroxypyridine, leading to boronate ester formation. [] The two formyl groups (-CHO) located at the 3 and 5 positions provide additional reactive sites for further functionalization. This allows for the attachment of various chemical groups, including amines and dendrons, enabling the creation of diverse dendritic structures. []
Q2: What role does the reversible covalent bonding of 3,5-diformylphenylboronic acid play in material applications?
A2: The dynamic nature of the boronate ester bonds formed by 3,5-diformylphenylboronic acid with diols allows for the creation of stimuli-responsive materials. [] For instance, researchers have demonstrated a hydrogel system incorporating 3,5-diformylphenylboronic acid that can capture and release cells based on pH changes. [] At a specific pH, the boronic acid groups bind to carbohydrate moieties on the cell surface, capturing the cells. Shifting the pH disrupts these bonds, enabling controlled cell release. This dynamic behavior has potential applications in cell diagnostics, cell culture, and other biomedical fields. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


